1-(3-Amino-1,2,4-triazol-4-yl)-2-(4-methoxyphenoxy)ethanone
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Overview
Description
1-(3-Amino-1,2,4-triazol-4-yl)-2-(4-methoxyphenoxy)ethanone is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-1,2,4-triazol-4-yl)-2-(4-methoxyphenoxy)ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenol and an appropriate leaving group such as a halide.
Formation of the Ethanone Moiety: The ethanone group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-1,2,4-triazol-4-yl)-2-(4-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Amino-1,2,4-triazol-4-yl)-2-(4-methoxyphenoxy)ethanone would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-1,2,4-triazol-4-yl)-2-phenoxyethanone: Lacks the methoxy group, which may affect its biological activity and solubility.
1-(3-Amino-1,2,4-triazol-4-yl)-2-(4-chlorophenoxy)ethanone: Contains a chlorine atom instead of a methoxy group, potentially altering its reactivity and toxicity.
Uniqueness
1-(3-Amino-1,2,4-triazol-4-yl)-2-(4-methoxyphenoxy)ethanone is unique due to the presence of both the triazole ring and the methoxyphenoxy group, which may confer distinct biological and chemical properties. This combination of functional groups can enhance its potential as a versatile compound for various applications.
Properties
IUPAC Name |
1-(3-amino-1,2,4-triazol-4-yl)-2-(4-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-8-2-4-9(5-3-8)18-6-10(16)15-7-13-14-11(15)12/h2-5,7H,6H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVQWLPQKJOSLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2C=NN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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